(2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride
Description
Methanesulfonyl chloride (CH₃SO₂Cl) is a reactive organosulfur compound widely used in organic synthesis as a sulfonating agent. It is a colorless to pale yellow liquid with a boiling point of 60°C at 21 mmHg and a flash point exceeding 230°F. The compound is moisture-sensitive, immiscible with water, and soluble in organic solvents like chloroform and hexanes . Its high reactivity stems from the electrophilic sulfonyl chloride group, making it valuable in pharmaceuticals, agrochemicals, and polymer industries. However, it poses significant hazards, including acute toxicity (oral, dermal, and inhalation), severe skin/eye corrosion, and environmental risks .
Properties
IUPAC Name |
(2,2-difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2O2S/c7-12(10,11)3-4-5(1-2-5)6(4,8)9/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKNFUGUWVLIAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(C2(F)F)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride typically involves the fluorination of (2-methylene cyclopropyl)methanol followed by further chemical modifications. The reaction conditions often include the use of fluorinating agents and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis typically involves the fluorination of (2-methylene cyclopropyl)methanol, followed by additional chemical modifications. The reaction conditions usually require specific fluorinating agents and solvents to achieve the desired product .
Chemistry
In the field of chemistry, (2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride serves as a versatile building block for synthesizing complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the formation of various derivatives that can be utilized in further chemical syntheses .
Biology and Medicine
The compound has garnered interest in medicinal chemistry due to its potential as a pharmacophore. Its structure enables modifications that can enhance pharmacological properties, making it suitable for drug development. It can be used to create stable derivatives that may exhibit improved bioactivity against specific biological targets .
Applications in Drug Development :
- Pharmaceutical Synthesis : Used in the development of new therapeutic agents.
- Chemical Biology : Acts as a precursor for synthesizing biologically active compounds.
Industrial Applications
In industrial settings, this compound is employed in producing specialty chemicals and materials due to its stability and reactivity. Its unique properties allow it to be used in various applications ranging from agrochemicals to advanced materials .
Synthesis and Characterization
Research has demonstrated efficient synthetic routes for producing this compound, highlighting its utility as a precursor in creating various biologically active compounds. These studies often focus on optimizing reaction conditions to enhance yield and purity.
Toxicological Profile
Preliminary studies indicate that while the compound exhibits promising biological activity, further toxicological assessments are necessary to evaluate its safety profile for potential therapeutic applications.
Pharmacological Studies
Investigations into the pharmacological properties of derivatives formed from this compound have shown potential efficacy against specific targets in drug discovery pipelines.
Mechanism of Action
The mechanism of action of (2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride involves its ability to undergo substitution reactions. The methanesulfonyl chloride group is highly reactive and can be replaced by other nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chlorides
Key points of comparison include:
Structural and Functional Differences
Hazard Profiles
Limitations and Data Gaps
The provided evidence lacks specific information on (2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride, a structurally distinct spirocyclic compound with difluoro and sulfonyl chloride groups. Key unknowns include:
- Reactivity : The spirocyclic framework may alter electrophilicity or stability compared to linear analogs.
- Toxicity : Fluorine substituents could modulate acute toxicity or environmental persistence.
- Synthetic Applications: Potential advantages in stereoselective reactions due to the rigid spiro structure.
Biological Activity
(2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride is a novel compound characterized by its unique spiro structure and the presence of both fluorine and methanesulfonyl chloride functional groups. Its molecular formula is CHClFOS, and it has garnered interest in various fields including medicinal chemistry and synthetic organic chemistry due to its potential biological activity and reactivity.
- Molecular Formula : CHClFOS
- Molecular Weight : 216.63 g/mol
- CAS Number : 2287267-50-7
The biological activity of this compound primarily arises from its ability to undergo nucleophilic substitution reactions due to the highly reactive methanesulfonyl chloride group. This property allows it to form stable derivatives, which are crucial in the development of pharmaceutical compounds.
Biological Applications
Research indicates that this compound can be utilized in:
- Drug Development : Its structure allows for modifications that can enhance pharmacological properties.
- Chemical Biology : It serves as a building block for synthesizing complex molecules with potential therapeutic effects.
Case Studies and Research Findings
-
Synthesis and Characterization :
- A study demonstrated an efficient synthetic route for producing this compound, highlighting its utility as a precursor in creating various biologically active compounds .
- Toxicological Profile :
- Pharmacological Studies :
Comparative Analysis with Similar Compounds
The following table summarizes key comparisons between this compound and related compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| This compound | Spiro compound | Unique spiro structure; high reactivity |
| 4,4-Difluorospiro[2.2]pentan-1-yl methanesulfonyl chloride | Spiro compound | Similar reactivity; different structural arrangement |
| (2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl fluoride | Spiro compound | Fluoride instead of chloride; altered reactivity |
Q & A
Q. What are the recommended synthetic protocols for preparing (2,2-difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride?
- Methodological Answer : While direct synthesis data for this specific compound is limited, analogous sulfonyl chlorides (e.g., methanesulfonyl chloride) are typically synthesized via sulfurization of amines followed by reaction with HCl or thionyl chloride . For the spiro-difluoro analog, consider:
Spirocyclic Precursor Preparation : Start with a spiro[2.2]pentane scaffold, introducing difluorine via fluorination agents (e.g., DAST or Deoxo-Fluor).
Methanesulfonyl Group Introduction : React the fluorinated spiro intermediate with methanesulfonic acid derivatives (e.g., methanesulfonyl chloride precursors) under controlled anhydrous conditions .
Purification : Use column chromatography or recrystallization in non-polar solvents to isolate the product. Monitor purity via NMR and GC-MS .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze and NMR to confirm spirocyclic structure and difluoro substitution .
- IR Spectroscopy : Identify sulfonyl chloride () stretches near 1370–1350 cm and 1170–1150 cm .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- HPLC/GC : Assess purity (>98%) under optimized mobile-phase or temperature gradients .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Based on analogous sulfonyl chlorides (e.g., methanesulfonyl chloride):
- Personal Protective Equipment (PPE) : Wear acid-resistant gloves (e.g., nitrile), goggles, and a lab coat. Use fume hoods to avoid inhalation .
- Emergency Protocols : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, flush with saline solution and seek medical help .
- Storage : Keep in airtight, corrosion-resistant containers under inert gas (e.g., argon) to prevent hydrolysis .
Q. What are the typical reactivity profiles of sulfonyl chlorides in organic synthesis?
- Methodological Answer : Sulfonyl chlorides react as electrophiles in:
- Sulfonamide Formation : React with amines (primary/secondary) in dichloromethane or THF at 0–25°C .
- Esterification : Activate carboxylic acids via intermediate sulfonate esters, facilitating nucleophilic substitution .
- Caution : Avoid water or protic solvents to prevent hydrolysis to sulfonic acids. Monitor reactivity using TLC .
Advanced Research Questions
Q. How can researchers investigate the reaction mechanisms of sulfonylation involving this spirocyclic compound?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow NMR to track reaction rates with varying nucleophiles (e.g., amines, alcohols).
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map transition states and identify steric effects from the spiro-difluoro group .
- Isotopic Labeling : Introduce or isotopes to trace bond formation/cleavage pathways .
Q. How does the spiro-difluoro structure influence stability under varying experimental conditions?
- Methodological Answer : Design stability studies with:
- Thermal Analysis : Use DSC/TGA to determine decomposition temperatures.
- Photostability : Expose to UV-Vis light (300–400 nm) and monitor degradation via HPLC .
- Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 25–60°C. Quantify hydrolysis products (e.g., sulfonic acids) using ion chromatography .
Q. How to resolve contradictions in toxicity data between in vitro and in vivo studies?
- Methodological Answer :
- Hydrolysis Rate Analysis : Measure hydrolysis half-life in physiological buffers (pH 7.4, 37°C). Slow hydrolysis (like methanesulfonyl chloride) suggests parent compound toxicity dominates .
- Cross-Species Models : Compare rodent and zebrafish toxicity to assess metabolic differences.
- Mechanistic Studies : Use gene-expression profiling (RNA-seq) to identify organ-specific toxicity pathways (e.g., neurotoxicity) .
Q. What methodologies are recommended for assessing environmental persistence and bioaccumulation?
- Methodological Answer :
- Bioconcentration Factor (BCF) : Estimate using log (octanol-water partition coefficient) via shake-flask methods. For methanesulfonyl chloride, BCF ≈1.9 suggests low bioaccumulation .
- Soil Mobility : Determine (organic carbon partition coefficient) via batch sorption experiments. High mobility (low ) necessitates containment strategies .
- Aquatic Toxicity : Conduct acute/chronic exposure tests with Daphnia magna or algae, referencing OECD guidelines .
Data Contradiction Analysis Example
Conflict : Discrepancies in HCl release during hydrolysis ( vs. CAMEO Chemicals).
Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
